2,4,6-Cycloheptatriene-1-carbonitrile
Overview
Description
2,4,6-Cycloheptatriene-1-carbonitrile is a seven-membered ring compound with a nitrile group (-CN) attached to the sp³-hybridized carbon atom. This compound is known for its unique structure and significant dipole moment, making it an excellent candidate for various spectroscopic studies .
Mechanism of Action
Mode of Action
It is synthesized by reacting tropylium cation with cyanide anion . .
Biochemical Pathways
It is known that during flash photolysis studies, 2,4,6-cycloheptatriene-1-carbonitrile affords toluene or toluonitrile . This suggests that it may be involved in certain chemical reactions or pathways, but further studies are needed to elucidate these pathways and their downstream effects.
Result of Action
It may be used as a model compound for EPR and intramolecular proton transfer studies of cycloheptatriene radicals and anions . It can also be used to generate dihydroazocines and hydrooxocins .
Action Environment
It is known that the compound is a liquid at room temperature with a boiling point of 51-53 °C at 1.5 mmHg and a density of 1.017 g/mL at 25 °C . .
Biochemical Analysis
Biochemical Properties
It may also be used as a model compound for EPR and intramolecular proton transfer studies of cycloheptatriene radicals and anions .
Molecular Mechanism
It’s known that this compound has a permanent electric dipole moment of 4.3 D , which may influence its interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Cycloheptatriene-1-carbonitrile typically involves the reaction of tropylium cation with cyanide anion. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Cycloheptatriene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, altering the compound’s structure.
Substitution: The nitrile group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles can be used to substitute the nitrile group, depending on the desired product
Major Products Formed:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Reduced products often include amines or other hydrogenated compounds.
Substitution: Substituted products vary widely based on the nucleophile used
Scientific Research Applications
2,4,6-Cycloheptatriene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a model compound for studying electronic and structural properties of cyclic molecules.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research into its pharmacological properties is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the synthesis of various organic compounds and materials
Comparison with Similar Compounds
- 1,3,5-Cycloheptatriene-7-carbonitrile
- 2,4,6-Cycloheptatrienecarbonitrile
- 7-Cyano-1,3,5-cycloheptatriene
- 7-Cyanocycloheptatriene
- 1-Cyano-2,4,6-cycloheptatriene
- 7-cyanotropilidene
Comparison: 2,4,6-Cycloheptatriene-1-carbonitrile stands out due to its specific substitution pattern and the position of the nitrile group. This unique structure imparts distinct electronic properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
cyclohepta-2,4,6-triene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c9-7-8-5-3-1-2-4-6-8/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADCKIXFXIKHQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159670 | |
Record name | 2,4,6-Cycloheptatriene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13612-59-4 | |
Record name | 2,4,6-Cycloheptatriene-1-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013612594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Cycloheptatriene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Cycloheptatriene-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4,6-Cycloheptatriene-1-carbonitrile a potential candidate for detection in the interstellar medium?
A1: The research paper [] focuses on the broadband rotational spectroscopy of this compound. Rotational spectroscopy is a powerful tool for identifying molecules in the interstellar medium because it provides a unique fingerprint for each molecule based on its rotational energy levels. Detecting these characteristic fingerprints in radio telescope observations can confirm the presence of specific molecules in interstellar space. The researchers characterized the rotational spectrum of this compound, which lays the groundwork for future searches for this molecule in interstellar clouds.
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